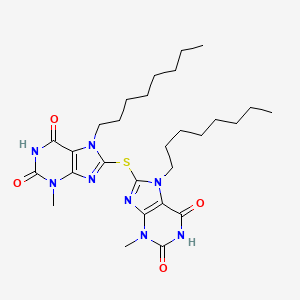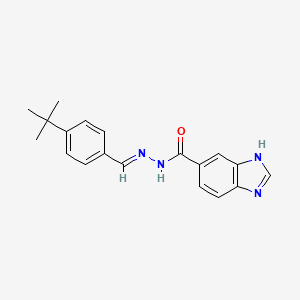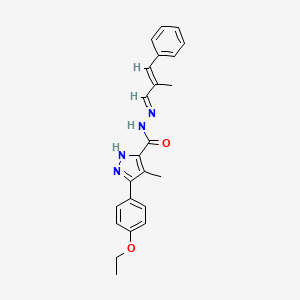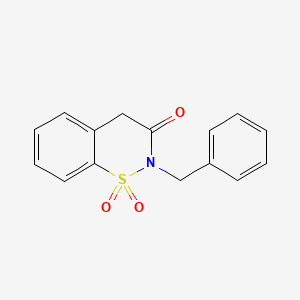
8,8'-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, featuring a thiobis linkage and multiple functional groups, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” typically involves multi-step organic reactions. The starting materials are often purine derivatives, which undergo alkylation, thiolation, and other functional group transformations. Common reagents used in these reactions include alkyl halides, thiols, and various catalysts. The reaction conditions may involve specific temperatures, solvents, and pH levels to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
“8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” can undergo various chemical reactions, including:
Oxidation: The thiobis linkage and other functional groups can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles or electrophiles. The reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
作用机制
The mechanism of action of “8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
8,8’-Thiobis(3-methyl-1H-purine-2,6(3H,7H)-dione): Lacks the octyl group, which may affect its solubility and biological activity.
8,8’-Thiobis(7-octyl-1H-purine-2,6(3H,7H)-dione): Lacks the methyl group, which may influence its reactivity and interaction with molecular targets.
Uniqueness
“8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” is unique due to its specific combination of functional groups and structural features. The presence of both methyl and octyl groups, along with the thiobis linkage, contributes to its distinct chemical and biological properties.
属性
分子式 |
C28H42N8O4S |
|---|---|
分子量 |
586.8 g/mol |
IUPAC 名称 |
3-methyl-8-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C28H42N8O4S/c1-5-7-9-11-13-15-17-35-19-21(33(3)25(39)31-23(19)37)29-27(35)41-28-30-22-20(24(38)32-26(40)34(22)4)36(28)18-16-14-12-10-8-6-2/h5-18H2,1-4H3,(H,31,37,39)(H,32,38,40) |
InChI 键 |
HYGOEPRMVNZUFF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN1C2=C(N=C1SC3=NC4=C(N3CCCCCCCC)C(=O)NC(=O)N4C)N(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002753.png)
acetate](/img/structure/B12002765.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12002767.png)


![5-(4-chlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12002777.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002786.png)

![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B12002797.png)

![[3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl-](/img/structure/B12002814.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12002819.png)


